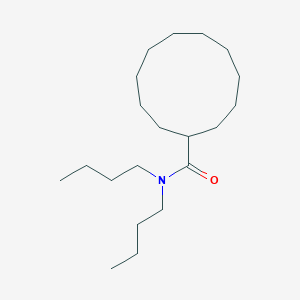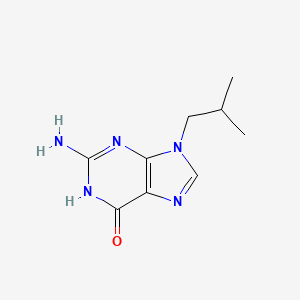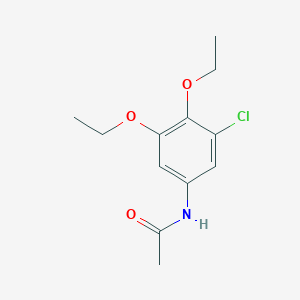
3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are characterized by a five-membered lactam ring structure, which is a versatile scaffold in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione typically involves nucleophilic acyl substitution reactions. One common method involves the reaction of succinic anhydride with 4-nitroaniline in the presence of a suitable catalyst . The reaction conditions often include heating the mixture in a solvent such as acetic acid or ethanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine-2,5-diones and their derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione has several applications in scientific research:
作用機序
The mechanism of action of 3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyrrolidine-2,5-dione core can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,3-dione: Another pyrrolidine derivative with similar structural features but different reactivity and applications.
3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds have a chloro group instead of nitro groups, leading to different chemical properties and biological activities.
Uniqueness
The combination of the pyrrolidine-2,5-dione core with nitrophenyl groups makes it a valuable compound for research and industrial applications .
特性
分子式 |
C16H11N3O6 |
|---|---|
分子量 |
341.27 g/mol |
IUPAC名 |
3,3-bis(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H11N3O6/c20-14-9-16(15(21)17-14,10-1-5-12(6-2-10)18(22)23)11-3-7-13(8-4-11)19(24)25/h1-8H,9H2,(H,17,20,21) |
InChIキー |
ODWPHWLYNBGNQW-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(=O)C1(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)





